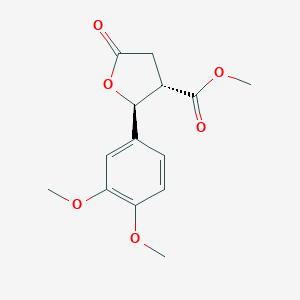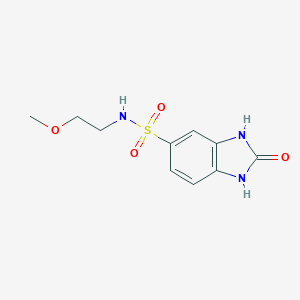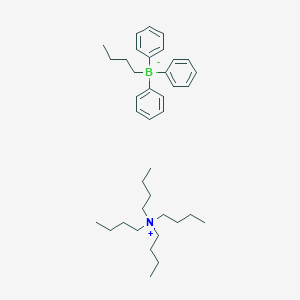
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied in detail. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile have been studied extensively. This compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also exhibits potent antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
实验室实验的优点和局限性
The advantages of using 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile. These include the development of more efficient synthesis methods, the evaluation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the synthesis of novel derivatives with improved biological activities. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
合成方法
The synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been achieved using different methods. One of the most widely used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile and 2-amino-4-methoxypyridine in the presence of a catalytic amount of piperidine. This method yields the desired compound in good yields and high purity. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been evaluated for its potential use as a building block in the synthesis of other biologically active molecules.
属性
分子式 |
C15H11BrN4O2 |
|---|---|
分子量 |
359.18 g/mol |
IUPAC 名称 |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-21-12-4-3-8(5-11(12)16)13-9(6-17)14(19)20-15(22-2)10(13)7-18/h3-5H,1-2H3,(H2,19,20) |
InChI 键 |
ZGCLHGICINYATC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)






![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)